molecular formula C7H4BrN3O2 B1288858 3-Bromo-6-nitroimidazo[1,2-A]pyridine CAS No. 52310-42-6

3-Bromo-6-nitroimidazo[1,2-A]pyridine

Cat. No. B1288858
CAS RN: 52310-42-6
M. Wt: 242.03 g/mol
InChI Key: LEZQAJJLSXPPRZ-UHFFFAOYSA-N
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Description

3-Bromo-6-nitroimidazo[1,2-A]pyridine is an organic compound used in organic syntheses and as pharmaceutical intermediates . It has a molecular formula of C7H4BrN3O2 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-6-nitroimidazo[1,2-A]pyridine, has been a subject of research due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-nitroimidazo[1,2-A]pyridine is represented by the InChI code 1S/C7H4BrN3O2/c8-6-3-9-7-2-1-5 (11 (12)13)4-10 (6)7/h1-4H . It has a molecular weight of 242.03 .


Physical And Chemical Properties Analysis

3-Bromo-6-nitroimidazo[1,2-A]pyridine is a solid compound with a melting point of 140 - 142 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agents

3-Bromo-6-nitroimidazo[1,2-A]pyridine: has been studied for its potential as an antituberculosis agent. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, particularly in the development of new drugs against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This compound’s derivatives have shown significant activity in vitro, indicating its promise in TB drug discovery research.

Material Science: Structural Character

The structural character of imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-nitroimidazo[1,2-A]pyridine , makes them useful in material science. Their fused bicyclic 5–6 heterocycles are advantageous for creating materials with specific properties .

Chemical Synthesis: Pharmaceutical Intermediates

In the realm of chemical synthesis, 3-Bromo-6-nitroimidazo[1,2-A]pyridine serves as a valuable intermediate for pharmaceuticals. Its reactivity due to the bromo and nitro groups allows for further functionalization, making it a versatile building block for synthesizing a variety of bioactive molecules .

Organic Syntheses: Lactam Introduction

This compound is also used in organic syntheses, particularly for introducing lactams onto the imidazo[1,2-a]pyridine ring. This modification can lead to the creation of new compounds with potential biological activity .

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of 3-Bromo-6-nitroimidazo[1,2-A]pyridine can be used as standards or reagents in chromatographic methods to identify or quantify other substances, thanks to their distinct chemical properties .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine analogues, including 3-Bromo-6-nitroimidazo[1,2-A]pyridine, have significant potential in the field of medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area for future research .

properties

IUPAC Name

3-bromo-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-3-9-7-2-1-5(11(12)13)4-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZQAJJLSXPPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618536
Record name 3-Bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-nitroimidazo[1,2-A]pyridine

CAS RN

52310-42-6
Record name 3-Bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-nitroimidazo[1,2-a]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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